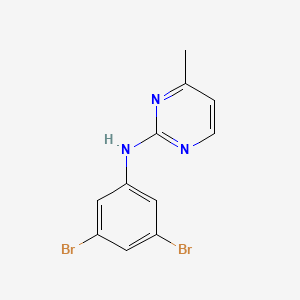
2,4,6-Trimethylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their aromaticity and diverse reactivity, making them valuable in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylindole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Bartoli indole synthesis is a notable method where isopropenylmagnesium bromide reacts with 4-bromo-3-nitrotoluene in tetrahydrofuran at -40°C to yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trimethylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .
Applications De Recherche Scientifique
2,4,6-Trimethylindole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethylindole involves its interaction with various molecular targets and pathways. The indole ring’s electron-rich nature allows it to participate in multiple biochemical reactions, influencing cellular processes and signaling pathways. The compound’s specific effects depend on its structural modifications and the biological context in which it is used .
Comparaison Avec Des Composés Similaires
1H-Indole: The parent compound of 2,4,6-Trimethylindole, known for its wide range of biological activities.
1,2,3-Trimethyl-1H-indole: Another methylated indole derivative with similar chemical properties.
3,5,7-Trimethyl-1H-indole-2-carboxylic acid: A carboxylated derivative with distinct reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups at positions 2, 4, and 6 influence its reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C11H13N |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2,4,6-trimethyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-7-4-8(2)10-6-9(3)12-11(10)5-7/h4-6,12H,1-3H3 |
Clé InChI |
PMMQMNKNOQKZPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(NC2=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-[5-(hydroxymethyl)furan-2-yl]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8681811.png)













